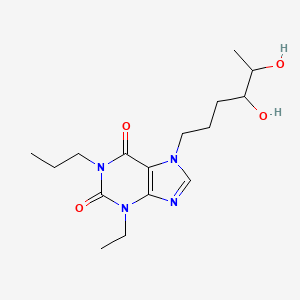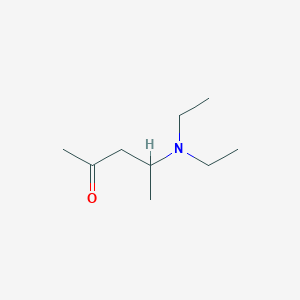
2-Pentanone, 4-(diethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)pentan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a diethylamino group attached to the fourth carbon of a pentan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)pentan-2-one can be achieved through several methods. One common approach involves the reaction of diethylamine with 2-pentanone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 4-(diethylamino)pentan-2-one may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)pentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)pentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(diethylamino)pentan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving the modification of functional groups on target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethylpentylone: A synthetic cathinone with similar structural features.
2-Pentanone: A simpler ketone that lacks the diethylamino group.
Diethylamine: An amine that shares the diethylamino functional group
Uniqueness
4-(Diethylamino)pentan-2-one is unique due to the presence of both a ketone and a diethylamino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
83188-03-8 |
|---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
4-(diethylamino)pentan-2-one |
InChI |
InChI=1S/C9H19NO/c1-5-10(6-2)8(3)7-9(4)11/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
KLMUGGPXCBZGPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(C)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


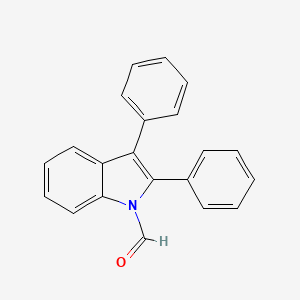
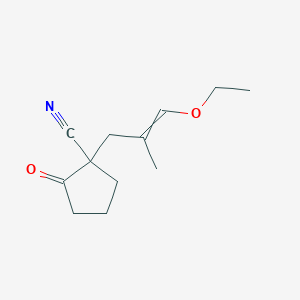
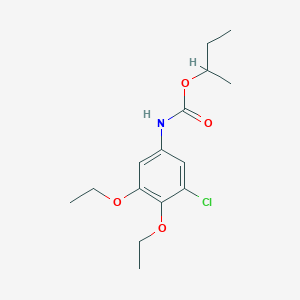

![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
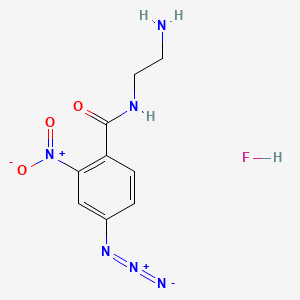
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)
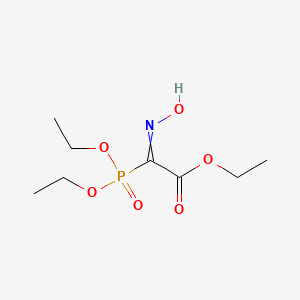
![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)

![8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14410811.png)
![N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14410814.png)
![7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14410817.png)
